molecular formula C26H24N2O3S2 B6580372 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide CAS No. 1114653-51-8

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide

Cat. No.: B6580372
CAS No.: 1114653-51-8
M. Wt: 476.6 g/mol
InChI Key: SONIDOXEBMTHDJ-UHFFFAOYSA-N
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Description

This compound belongs to the thiophene-carboxamide class, characterized by a sulfur-containing heterocyclic thiophene core. Its structure includes:

  • Position 2: A carboxamide group (-CONH-) linked to a phenyl ring (N-phenyl).
  • Position 3: A sulfamoyl group (-NHSO₂-) substituted with a methyl group and a 3,4-dimethylphenyl moiety.
  • Position 4: A second phenyl ring.

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N,4-diphenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S2/c1-18-14-15-22(16-19(18)2)28(3)33(30,31)25-23(20-10-6-4-7-11-20)17-32-24(25)26(29)27-21-12-8-5-9-13-21/h4-17H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONIDOXEBMTHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs and their differentiating features are summarized below:

Compound Name (Example) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-dimethylphenyl (sulfamoyl), methyl, diphenyl Not explicitly provided High lipophilicity due to dimethylphenyl; dual phenyl groups enhance bulk.
3-[(4-Chlorophenyl)(Methyl)Sulfamoyl]-N-(3,4-Dimethoxyphenyl)-2-Thiophenecarboxamide 4-chlorophenyl (sulfamoyl), 3,4-dimethoxyphenyl C₁₉H₁₈ClN₂O₅S₂ Chlorine and methoxy groups increase polarity; electron-withdrawing effects.
N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide Bis(4-chlorophenyl) C₁₈H₁₃Cl₂NO₃S₂ 426.34 High halogen content enhances metabolic stability and lipophilicity.
3-[(2,4-Dichlorobenzyl)Sulfonyl]-N-[4-(Trifluoromethoxy)Phenyl]Thiophene-2-Carboxamide 2,4-dichlorobenzyl, 4-trifluoromethoxyphenyl C₁₉H₁₂Cl₂F₃NO₄S₂ Trifluoromethoxy group improves metabolic resistance; strong electron withdrawal.
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)Thiophene-3-Carboxamide 4-methylphenylimino, 2-chlorophenyl C₁₉H₁₆ClN₂OS Imino group offers hydrogen-bonding potential; simpler substituent profile.

Pharmacological Implications

  • Electron Effects : Substituents like trifluoromethoxy () and chlorine () introduce electron-withdrawing effects, which may modulate receptor-binding affinity or enzymatic interactions.

Research Findings and Trends

  • Antimicrobial Potential: Thiophene-carboxamides with sulfamoyl groups (e.g., target compound, ) share structural motifs with sulfonamide antibiotics, hinting at possible antibacterial or antifungal activity .
  • Anti-Inflammatory Activity : Derivatives like those in exhibit analgesic and anti-inflammatory properties, which may extend to the target compound due to its bulky aromatic substituents .
  • Metabolic Stability : Halogenated analogs (e.g., ) demonstrate enhanced stability, while the target compound’s methyl groups may offer similar resistance to oxidative metabolism .

Biological Activity

The compound 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Thiophene-based compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Thiophene ring with a carboxamide functional group.
  • Substituents : A sulfonamide group attached to a dimethylphenyl moiety and a diphenyl group.

Anticancer Activity

Recent studies have investigated the anticancer properties of thiophene derivatives similar to This compound . The following findings summarize its efficacy:

  • Cell Line Studies :
    • The compound exhibits significant antiproliferative activity against several cancer cell lines, including Hep3B (a liver cancer cell line), with IC50 values indicating effective inhibition of cell growth.
    • In a study comparing various thiophene carboxamide derivatives, compounds structurally similar to our target compound demonstrated IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells .
  • Mechanisms of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. This was evidenced by increased levels of apoptotic markers such as Annexin V and DNA fragmentation in treated cells .
    • Molecular docking studies suggest that the compound interacts with tubulin in a manner similar to established anticancer agents like Combretastatin A-4 (CA-4), potentially disrupting microtubule dynamics essential for cell division .
  • Comparative Efficacy :
    • In comparative studies, thiophene derivatives have shown enhanced activity against drug-resistant cancer cell lines, indicating potential for overcoming resistance mechanisms common in chemotherapy .

Other Biological Activities

In addition to its anticancer properties, thiophene derivatives have been explored for other biological activities:

  • Antimicrobial Properties : Some studies indicate that thiophene compounds possess antimicrobial effects against various bacterial strains, making them candidates for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : Preliminary data suggest that these compounds may also exhibit anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Hep3B5.46 - 12.58Apoptosis induction via caspase activation
K562 (CML)2.5Mitochondrial damage leading to apoptosis

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